N-{1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(4-chlorophenyl)-2-oxoethyl}furan-2-carboxamide
Description
This compound is a heterocyclic amide featuring a fused benzothiophene core substituted with a carbamoyl group (3-position), a 4-chlorophenyl ketone moiety, and a furan-2-carboxamide side chain. Its molecular formula is C₂₂H₂₁ClN₃O₃S, with a molecular weight of 457.94 g/mol. The structural complexity arises from the integration of multiple pharmacophoric elements:
- Benzothiophene ring: A 4,5,6,7-tetrahydro-1-benzothiophene scaffold, which enhances planarity and aromatic interactions.
- 4-Chlorophenyl group: Introduces lipophilicity and electron-withdrawing effects.
- Furan-2-carboxamide: A heterocyclic moiety known for bioactivity in medicinal chemistry.
The compound’s synthesis likely involves multi-step reactions, including amide coupling, cyclization, and halogenation, as inferred from analogous compounds .
Properties
Molecular Formula |
C22H20ClN3O4S |
|---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
N-[1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(4-chlorophenyl)-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H20ClN3O4S/c23-13-9-7-12(8-10-13)18(27)20(25-21(29)15-5-3-11-30-15)26-22-17(19(24)28)14-4-1-2-6-16(14)31-22/h3,5,7-11,20,26H,1-2,4,6H2,(H2,24,28)(H,25,29) |
InChI Key |
ZZXQIFVWVRHFSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(C(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(4-chlorophenyl)-2-oxoethyl}furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the carbamoyl group. The chlorophenyl group is then attached through a substitution reaction, and finally, the furan carboxamide moiety is introduced.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(4-chlorophenyl)-2-oxoethyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-{1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(4-chlorophenyl)-2-oxoethyl}furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(4-chlorophenyl)-2-oxoethyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Structural Modifications and Functional Group Variations
The following table compares the target compound with key analogs, highlighting structural differences and their implications:
Biological Activity
N-{1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(4-chlorophenyl)-2-oxoethyl}furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and related studies.
Structural Features
The compound features a unique structure characterized by:
- Benzothiophene core : A fused ring system that contributes to its biological activity.
- Carbamoyl and oxo groups : Functional groups critical for interaction with biological targets.
- Chlorophenyl moiety : Enhances the compound's lipophilicity and potential receptor binding.
1. Anticancer Activity
Preliminary studies suggest that this compound exhibits promising anticancer properties. Research indicates that it may inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
2. Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. Molecular docking studies suggest that it may interact with key inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.
3. Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against a range of bacterial strains. It has been particularly effective against Gram-positive bacteria, indicating its potential use as an antibacterial agent.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and inflammation.
- Receptor Binding : Its structural features allow it to bind effectively to various receptors, modulating their activity and influencing cellular responses.
Case Studies
Several studies have reported on the biological activity of related compounds with similar structural motifs:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
